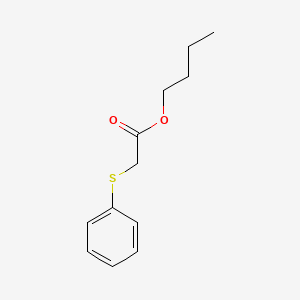

(Phenylthio)acetic acid, butyl ester

Description

Structure

3D Structure

Properties

CAS No. |

66132-81-8 |

|---|---|

Molecular Formula |

C12H16O2S |

Molecular Weight |

224.32 g/mol |

IUPAC Name |

butyl 2-phenylsulfanylacetate |

InChI |

InChI=1S/C12H16O2S/c1-2-3-9-14-12(13)10-15-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |

InChI Key |

MPGIAEVWEVYNKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CSC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Phenylthio Acetic Acid, Butyl Ester

Esterification Routes from (Phenylthio)acetic Acid and Butanol Derivatives

The most direct and classical approach to synthesizing (phenylthio)acetic acid, butyl ester is the Fischer-Speier esterification. This method involves the acid-catalyzed reaction between (phenylthio)acetic acid and a butanol isomer, typically n-butanol or isobutanol. athabascau.caalfredstate.edu The reaction is an equilibrium process where the carboxylic acid and alcohol react to form the ester and water. athabascau.ca

To drive the equilibrium toward the product, certain strategies are essential. According to Le Châtelier's Principle, using a large excess of one reactant, usually the less expensive alcohol, can significantly increase the yield of the ester. cerritos.edumasterorganicchemistry.com Another critical technique is the continuous removal of water from the reaction mixture as it forms. quora.comirjet.net This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. reddit.com

The reaction is typically catalyzed by strong mineral acids such as sulfuric acid or p-toluenesulfonic acid. cerritos.edu The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. alfredstate.edu

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose | Citation |

|---|---|---|---|

| Reactants | (Phenylthio)acetic acid, Butanol | Formation of the target ester | athabascau.ca |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | To protonate the carbonyl and accelerate the reaction | cerritos.edu |

| Solvent | Toluene, Hexane (often as an azeotroping agent) | To facilitate azeotropic removal of water | reddit.com |

| Temperature | Reflux | To provide the necessary activation energy for the reaction | cerritos.edu |

| Key Technique | Dean-Stark apparatus | For continuous removal of water to shift equilibrium | quora.com |

Nucleophilic Substitution Reactions Involving Thiophenol and Butyl Haloacetates

An alternative and highly effective synthetic route involves forming the carbon-sulfur bond via a nucleophilic substitution reaction. This pathway utilizes thiophenol as the nucleophile and a butyl haloacetate, such as butyl chloroacetate (B1199739) or butyl bromoacetate, as the electrophile. chemicalbook.com

In this SN2 reaction, the thiophenol is first deprotonated by a base to form the more nucleophilic thiophenolate anion. Common bases used for this purpose include sodium hydroxide, potassium carbonate, or potassium tert-butoxide. rsc.org The thiophenolate then attacks the electrophilic carbon atom bearing the halogen in the butyl haloacetate, displacing the halide ion to form the desired this compound. rsc.org

This method is often preferred as it is typically an irreversible reaction that proceeds to completion, avoiding the equilibrium limitations of Fischer esterification. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can effectively solvate the cation of the base while not interfering with the nucleophile.

Table 2: Nucleophilic Substitution Reaction Parameters

| Component | Example | Role | Citation |

|---|---|---|---|

| Nucleophile | Thiophenol (activated to thiophenolate) | Provides the phenylthio moiety | chemicalbook.com |

| Electrophile | Butyl bromoacetate, Butyl chloroacetate | Provides the butyl acetate (B1210297) backbone | rsc.org |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Deprotonates thiophenol to form the thiophenolate anion | rsc.org |

| Solvent | Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF) | Provides a medium for the reaction | rsc.org |

| Temperature | Room temperature to moderate heating | To control reaction rate | tandfonline.com |

Advanced Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has introduced a variety of advanced catalysts to improve the efficiency, selectivity, and environmental footprint of ester synthesis. These can be applied to both the esterification and nucleophilic substitution routes.

For esterification, heterogeneous solid acid catalysts are a significant improvement over traditional mineral acids. These catalysts, which include ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported metal oxides (e.g., tungsten oxide on silica-alumina), offer several advantages. acs.orgresearchgate.netresearchgate.netresearchgate.net They are easily separated from the reaction mixture by simple filtration, can often be regenerated and reused, and are generally less corrosive. researchgate.net Brønsted acidic ionic liquids (BAILs) have also emerged as effective, recyclable catalysts that can facilitate the reaction under mild conditions. rsc.orgresearchgate.netscispace.com

For the nucleophilic substitution pathway, phase transfer catalysis (PTC) is a powerful technique. This method is particularly useful when the reactants (e.g., an aqueous solution of sodium thiophenolate and an organic solution of butyl haloacetate) are in different phases. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs, dramatically increasing the reaction rate. tandfonline.comtandfonline.com

Enzymatic catalysis represents a green chemistry approach. Lipases, for instance, can catalyze the formation of esters under very mild conditions, often with high selectivity. nih.gov While more commonly used for standard esters, research into lipase-catalyzed synthesis of thioesters shows promise for the synthesis of compounds like this compound. mdpi.comresearchgate.net

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound requires careful control over several reaction parameters to maximize product yield and purity while minimizing side reactions and waste. researchgate.net

Key optimization strategies include:

Molar Ratio of Reactants : In esterification, adjusting the molar ratio of alcohol to carboxylic acid is a primary method to shift the equilibrium. masterorganicchemistry.com An excess of butanol can significantly increase the conversion of (phenylthio)acetic acid. jxnutaolab.com

Catalyst Concentration : The amount of catalyst must be optimized. Too little catalyst results in slow reaction rates, while an excess can sometimes promote side reactions or complicate purification. For solid acid catalysts, the loading percentage is a critical variable. researchgate.netjxnutaolab.com

Temperature and Reaction Time : These parameters are interdependent. Higher temperatures generally lead to faster reaction rates, but can also cause decomposition or the formation of byproducts, such as the formation of dibutyl ether in acid-catalyzed esterifications at high temperatures. jxnutaolab.com The reaction time should be monitored (e.g., by TLC or GC) to ensure completion without prolonged heating. uctm.edu

Reactive Distillation : For equilibrium-limited reactions like Fischer esterification, reactive distillation is a highly effective process intensification technique. irjet.net It combines chemical reaction and product separation in a single unit. acs.org As the ester is formed in a distillation column, the lower-boiling water by-product is continuously removed from the top, which constantly drives the reaction towards completion, often achieving conversions far beyond the normal equilibrium limit. irjet.netnih.govresearchgate.net This technique is widely used for the industrial production of esters like butyl acetate. acs.org

By systematically evaluating and controlling these factors, the synthesis of this compound can be made more efficient, economical, and environmentally benign.

Exploration of the Reactivity Profile and Transformational Chemistry of Phenylthio Acetic Acid, Butyl Ester

Reactions at the Alpha-Carbon: Enolate Formation and Subsequent Electrophilic Additions

The carbon atom situated between the carbonyl group and the sulfur atom, known as the alpha-carbon, exhibits notable acidity. This acidity is a consequence of the ability of both the adjacent carbonyl and sulfur groups to stabilize the resulting negative charge upon deprotonation. msu.edumasterorganicchemistry.com This deprotonation leads to the formation of a resonance-stabilized enolate ion, which is a potent nucleophile. masterorganicchemistry.com

The formation of the enolate is typically achieved by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to ensure kinetic control and minimize side reactions. wikipedia.orgwvu.edu The resulting enolate exists as a resonance hybrid, with the negative charge delocalized between the alpha-carbon and the carbonyl oxygen. wikipedia.org While reactions can occur at either the carbon or the oxygen, electrophilic attack predominantly takes place at the alpha-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. msu.edu

A variety of electrophiles can be employed in reactions with the enolate of (Phenylthio)acetic acid, butyl ester. Alkylation, for instance, can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce a new alkyl group at the alpha-position. rsc.orglibretexts.org This reaction proceeds via an SN2 mechanism, and therefore, primary and methyl halides are the most effective electrophiles to avoid competing elimination reactions. wvu.edu

Below is a table summarizing representative electrophilic addition reactions at the alpha-carbon:

| Electrophile | Product Type | Significance |

| Alkyl Halides (R-X) | α-Alkylated Ester | Forms a new C-C bond, allowing for the construction of more complex carbon skeletons. rsc.orglibretexts.org |

| Aldehydes (R'CHO) | β-Hydroxy-α-(phenylthio) Ester | A key step in the synthesis of various functionalized molecules, including potential precursors to unsaturated esters via dehydration. libretexts.org |

| Ketones (R'COR'') | β-Hydroxy-β-alkyl-α-(phenylthio) Ester | Similar to the aldol (B89426) reaction, this transformation introduces a tertiary alcohol functionality. libretexts.org |

| Michael Acceptors | 1,4-Adduct | Enables the formation of carbon-carbon bonds through conjugate addition, expanding the synthetic utility. |

The stereochemical outcome of these reactions can often be controlled by the choice of reaction conditions, including the base, solvent, and temperature.

Ester Functional Group Transformations and Derivatizations

The butyl ester group in this compound is susceptible to a range of transformations common to carboxylic acid derivatives. These reactions typically involve nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the butoxy group. altervista.org

Hydrolysis: The ester can be hydrolyzed to the parent (phenylthio)acetic acid under either acidic or basic conditions. chemicalbook.com Acid-catalyzed hydrolysis is a reversible process, often driven to completion by using an excess of water. altervista.org Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via the formation of the carboxylate salt, which is then protonated in a separate acidic workup step.

Transesterification: In the presence of an acid or base catalyst, the butyl ester can be converted to other esters by reaction with a different alcohol. google.com This equilibrium-driven process can be manipulated by using a large excess of the new alcohol or by removing the butanol as it is formed.

Amidation: Reaction with ammonia (B1221849) or primary or secondary amines leads to the formation of the corresponding amides. This transformation often requires heating or the use of coupling agents to activate the ester carbonyl group towards nucleophilic attack.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(phenylthio)ethanol, using strong reducing agents such as lithium aluminum hydride (LiAlH4). Weaker reducing agents, like sodium borohydride, are generally not reactive enough to reduce esters.

The following table outlines key transformations of the ester functional group:

| Reagent(s) | Product | Reaction Type |

| H3O+ or OH-, then H3O+ | (Phenylthio)acetic acid | Hydrolysis |

| R'OH, H+ or OR'- | (Phenylthio)acetic acid, R' ester | Transesterification |

| NH3, R'NH2, or R'R''NH | (Phenylthio)acetamide or N-substituted derivative | Amidation |

| LiAlH4, then H2O | 2-(Phenylthio)ethanol | Reduction |

Behavior of the Thioether Moiety in Redox and Electrophilic Activation Processes

The thioether linkage in this compound is a key functional group that can undergo various redox and activation processes. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation.

Oxidation: The thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone using a variety of oxidizing agents. The choice of oxidant and reaction conditions allows for controlled oxidation. For example, mild oxidants like sodium periodate (B1199274) or a single equivalent of hydrogen peroxide can be used to form the sulfoxide. Stronger oxidizing agents, such as excess hydrogen peroxide or potassium permanganate, will typically lead to the formation of the sulfone.

The oxidation state of the sulfur atom significantly influences the reactivity of the molecule. The electron-withdrawing nature of the sulfoxide and sulfone groups increases the acidity of the alpha-protons, making enolate formation easier. Furthermore, the sulfoxide can act as a leaving group in thermal syn-elimination reactions (the Mislow-Evans rearrangement), providing a route to α,β-unsaturated esters.

Electrophilic Activation: The sulfur atom can be attacked by electrophiles, such as alkyl halides, to form a sulfonium (B1226848) salt. These salts are good leaving groups and can be displaced by nucleophiles, providing a method for cleaving the carbon-sulfur bond.

A summary of the reactivity of the thioether moiety is presented below:

| Reagent(s) | Product | Transformation |

| NaIO4 or 1 eq. H2O2 | Butyl 2-(phenylsulfinyl)acetate | Oxidation to sulfoxide |

| Excess H2O2 or KMnO4 | Butyl 2-(phenylsulfonyl)acetate | Oxidation to sulfone |

| R'-X (Alkyl Halide) | Trialkylsulfonium salt | S-Alkylation |

Cycloaddition and Condensation Reactions Involving this compound

While the parent molecule itself is not a typical diene or dienophile for Diels-Alder reactions, derivatives of this compound can participate in various cycloaddition and condensation reactions.

Condensation Reactions: The enolate of this compound can participate in Claisen-type condensation reactions with other esters. msu.edu For example, self-condensation would lead to a β-keto ester. Mixed Claisen condensations with other esters are also possible, though careful choice of reactants and conditions is necessary to avoid a mixture of products.

The enolate can also react with aldehydes and ketones in aldol-type condensation reactions, as mentioned in section 3.1. libretexts.org Subsequent dehydration of the resulting β-hydroxy ester can lead to the formation of α,β-unsaturated esters, which are valuable synthetic intermediates.

Cycloaddition Reactions: While less common, derivatives of this compound can be envisioned to participate in certain cycloaddition reactions. For instance, the corresponding ketene, formed by elimination from an α-halo acyl halide derivative, could undergo [2+2] cycloadditions with alkenes or imines to form cyclobutanones or β-lactams, respectively. libretexts.org Additionally, the α,β-unsaturated ester products from aldol condensations could act as dienophiles in Diels-Alder reactions or as Michael acceptors in conjugate additions that could lead to cyclic products. libretexts.org

Applications of Phenylthio Acetic Acid, Butyl Ester As a Versatile Building Block in Complex Organic Synthesis

Role as an Intermediate in the Construction of Functionalized Organic Molecules

(Phenylthio)acetic acid, butyl ester serves as a key precursor for introducing the (phenylthio)acetyl moiety into larger molecules. The ester can be readily hydrolyzed to (phenylthio)acetic acid, which is a known reactant for preparing various sulfur-containing compounds. medcraveonline.com This foundational role allows for the synthesis of more complex structures. For instance, the core structure can be elaborated into functionalized systems such as α-hydroxy or α-oxo phenylthioalkanoic acids through reactions involving the activated methylene (B1212753) group.

The true versatility of the butyl ester lies in its ability to act as a nucleophile precursor. Treatment with a suitable base generates a stabilized carbanion at the α-carbon (the carbon between the sulfur and the carbonyl group). This nucleophilic intermediate can then react with various electrophiles to build more complex molecular skeletons, demonstrating its utility as a flexible building block in multi-step syntheses.

Utility in the Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are crucial in medicinal chemistry and materials science. This compound is an effective precursor for constructing certain heterocyclic systems, particularly those containing sulfur and nitrogen. The parent compound, (phenylthio)acetic acid, is used in the preparation of benzothiazoles, benzimidazoles, and benzoxazoles. medcraveonline.com The butyl ester can be employed in similar synthetic strategies, often involving an initial condensation step.

For example, in the synthesis of benzothiazoles, the ester or its corresponding acid can undergo condensation with 2-aminothiophenols. ekb.egnih.govnih.gov This reaction typically proceeds by forming an amide linkage, followed by an intramolecular cyclization and dehydration to yield the benzothiazole (B30560) ring system. The phenylthio group may be retained or displaced depending on the specific reaction pathway, but the core carbon framework of the ester serves as a critical two-carbon unit for the construction of the heterocyclic ring.

Table 1: Examples of Heterocyclic Systems Derived from (Phenylthio)acetic Acid Precursors

| Precursor | Co-reactant | Heterocyclic Product | Reaction Type |

|---|---|---|---|

| (Phenylthio)acetic acid/ester | 2-Aminothiophenol | 2-Substituted Benzothiazole | Condensation/Cyclization |

| (Phenylthio)acetic acid/ester | o-Phenylenediamine | 2-Substituted Benzimidazole | Condensation/Cyclization |

Contributions to Carbon-Carbon Bond Formation Reactions

A cornerstone of organic synthesis is the formation of carbon-carbon bonds, and this compound is well-suited for this purpose. The protons on the α-carbon are acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the sulfur atom. This allows for easy deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized enolate. buecher.devanderbilt.eduyoutube.com

This enolate is a potent carbon nucleophile that can participate in a variety of C-C bond-forming reactions. pharmacy180.com A primary application is in alkylation reactions, where the enolate reacts with alkyl halides in an S(_N)2 fashion to introduce new alkyl chains at the α-position. youtube.comwikipedia.orgorganic-chemistry.org This method provides a direct route to more complex α-substituted thioesters. Furthermore, these enolates can engage in aldol-type reactions with aldehydes and ketones, creating β-hydroxy thioesters, which are themselves valuable intermediates for further transformations. nih.goviupac.org

Table 2: C-C Bond Formation Reactions Using the Enolate of this compound

| Reagent 1 (Base) | Reagent 2 (Electrophile) | Product Type | Significance |

|---|---|---|---|

| Lithium Diisopropylamide (LDA) | Alkyl Halide (e.g., R-Br) | α-Alkylated this compound | Forms a new C-C single bond by adding an alkyl group. |

| Lithium Diisopropylamide (LDA) | Aldehyde (e.g., R'-CHO) | β-Hydroxy-α-(phenylthio)alkanoic acid, butyl ester | Creates a β-hydroxy carbonyl moiety, a key structure in polyketide synthesis. |

Precursor in the Formation of Chiral Sulfur-Containing Compounds

Chirality is a fundamental aspect of modern drug discovery and materials science. This compound is a prochiral molecule, meaning it can be converted into a chiral compound in a single step. The sulfur atom in the thioether group is a prochiral center. Asymmetric oxidation of this sulfide (B99878) to a sulfoxide (B87167) introduces a stereocenter at the sulfur atom, yielding an optically active sulfoxide. medcraveonline.comwikipedia.org

Various methods have been developed for the enantioselective oxidation of prochiral thioethers. researchgate.netwiley-vch.de These often involve the use of chiral oxidizing agents or catalytic systems with chiral ligands, such as titanium-based catalysts with diethyl tartrate (a modified Sharpless epoxidation reagent) or vanadium complexes. medcraveonline.comacsgcipr.org The resulting chiral sulfoxides are highly valuable synthetic intermediates. The sulfinyl group can act as a powerful chiral auxiliary, directing the stereochemical outcome of subsequent reactions on the adjacent part of the molecule. nih.gov This makes this compound a useful starting material for the synthesis of enantiomerically enriched compounds.

Table 3: Asymmetric Oxidation to Form Chiral Sulfoxides

| Substrate | Chiral Catalyst/Reagent | Product | Stereochemical Outcome |

|---|---|---|---|

| This compound | Ti(O-i-Pr)(_4)/(+)-Diethyl Tartrate/ROOH | (R)- or (S)-Butyl 2-(phenylsulfinyl)acetate | Enantiomerically enriched sulfoxide |

| This compound | Chiral Vanadium Complex/H(_2)O(_2) | (R)- or (S)-Butyl 2-(phenylsulfinyl)acetate | Enantiomerically enriched sulfoxide |

Spectroscopic and Advanced Analytical Techniques for the Characterization of Phenylthio Acetic Acid, Butyl Ester and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For (Phenylthio)acetic acid, butyl ester, both ¹H and ¹³C NMR spectroscopy would offer a complete picture of the molecule's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts for this compound are based on the distinct chemical environments of its protons. The protons of the butyl ester group are anticipated in the upfield region, while the methylene (B1212753) protons adjacent to the sulfur and the aromatic protons are found further downfield. Protons on the carbon adjacent to the ester oxygen are typically shifted to around 3.7-4.1 ppm. orgchemboulder.com Protons alpha to the carbonyl group in esters generally appear in the range of 2.0-2.2 ppm. orgchemboulder.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester group is typically the most deshielded, appearing significantly downfield. In carboxylic acid esters, the carboxyl carbon peak occurs between 165 and 180 ppm. princeton.edu The carbons of the phenyl ring and the butyl chain would have characteristic chemical shifts, allowing for full assignment of the carbon skeleton.

Predicted NMR Data for this compound

| ¹H NMR Predicted Chemical Shifts | ||

|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -O-CH₂-CH₂-CH₂-CH₃ | ~4.1 | Triplet (t) |

| -S-CH₂-C=O | ~3.7 | Singlet (s) |

| -O-CH₂-CH₂-CH₂-CH₃ | ~1.6 | Sextet |

| -O-CH₂-CH₂-CH₂-CH₃ | ~1.4 | Sextet |

| -O-CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) |

| Aromatic Protons (C₆H₅-S) | 7.2-7.5 | Multiplet (m) |

| ¹³C NMR Predicted Chemical Shifts | |

|---|---|

| Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~170 |

| Aromatic Carbons (C₆H₅-S) | 125-135 |

| -O-CH₂- | ~65 |

| -S-CH₂- | ~36 |

| -O-CH₂-CH₂- | ~30 |

| -CH₂-CH₂-CH₃ | ~19 |

| -CH₃ | ~14 |

Utilization of Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. This peak is typically sharp and intense, appearing in the region of 1750-1735 cm⁻¹ for aliphatic esters. orgchemboulder.com Another key feature would be the C-O stretching vibrations of the ester, which usually appear as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com The presence of the phenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the fingerprint region.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | C₆H₅-S | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 3000-2850 | Medium-Strong |

| C=O Stretch | Ester | 1750-1735 | Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Weak |

| C-O Stretch | Ester | 1300-1000 | Strong |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce structural information.

For this compound (C₁₂H₁₆O₂S), the molecular weight is 224.32 g/mol . nist.gov In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 224. nist.gov The fragmentation pattern is critical for confirming the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangements if a gamma-hydrogen is available. libretexts.org For this specific molecule, key fragments would likely arise from the cleavage of the ester and thioether bonds.

Based on the mass spectrum available from the NIST WebBook, the following major peaks are observed, which are consistent with the structure of this compound. nist.gov

Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 224 | [C₁₂H₁₆O₂S]⁺ | Molecular Ion (M⁺) |

| 168 | [C₆H₅SCH₂COOH]⁺ | Loss of butene (C₄H₈) via McLafferty rearrangement |

| 123 | [C₆H₅SCH₂]⁺ | Loss of the butoxycarbonyl group (-COOC₄H₉) |

| 109 | [C₆H₅S]⁺ | Loss of the butyl acetate (B1210297) side chain |

| 57 | [C₄H₉]⁺ | Butyl cation |

The fragmentation resulting in the ion at m/z 123 is particularly diagnostic, representing the stable phenylthiomethyl cation. The peak at m/z 109 corresponds to the phenylthio radical cation, confirming the presence of the C₆H₅S- moiety.

Chromatographic and Other Separatory Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized organic compounds. Given the volatility of this compound, gas chromatography (GC) is a highly suitable method for its analysis.

Gas Chromatography (GC): In GC, the compound is vaporized and passed through a column. The retention time, or the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative purity assessment. The NIST WebBook entry for this compound indicates the availability of gas chromatography data, confirming its applicability. nist.gov Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for separating components of a mixture and identifying each one by its mass spectrum. researchgate.net

High-Performance Liquid Chromatography (HPLC): For derivatives of (Phenylthio)acetic acid that may be less volatile or thermally unstable, HPLC is an alternative and powerful separation technique. Using a suitable stationary phase (e.g., C18 for reverse-phase chromatography) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), the compound and any impurities can be effectively separated. A UV detector can be used for detection, as the phenyl group provides strong chromophoric activity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique often used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a product. By spotting the sample on a TLC plate and developing it in an appropriate solvent system, the separation of the desired product from starting materials and byproducts can be visualized, typically under UV light.

Computational Chemistry and Theoretical Investigations of Phenylthio Acetic Acid, Butyl Ester

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (Phenylthio)acetic acid, butyl ester, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure. Such calculations can provide insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity and physical properties.

For instance, studies on related sulfur-containing organic molecules have successfully used DFT with basis sets like 6-311++G(d,p) to determine molecular geometries and vibrational frequencies. nih.gov Similar approaches for this compound would involve optimizing its molecular structure to find the most stable arrangement of its atoms in space. From this optimized geometry, various molecular properties can be calculated.

Key electronic properties that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability. nih.gov

Furthermore, the molecular electrostatic potential (MEP) surface could be calculated to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species. nih.gov Natural Bond Orbital (NBO) analysis is another powerful tool that could be used to investigate charge transfer within the molecule and the nature of its chemical bonds. nih.gov

Table 1: Predicted Molecular Properties of this compound based on Analogous Compounds

| Property | Predicted Significance | Computational Method |

| HOMO Energy | Electron-donating capability | DFT/B3LYP |

| LUMO Energy | Electron-accepting capability | DFT/B3LYP |

| HOMO-LUMO Gap | Chemical reactivity and stability | TD-DFT |

| Molecular Electrostatic Potential | Reactive sites for nucleophilic and electrophilic attack | DFT |

| Natural Bond Orbital Analysis | Intramolecular charge transfer and bond analysis | NBO |

Conformational Analysis and Energetic Landscapes of this compound

The flexibility of the butyl ester and the phenylthio groups suggests that this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers that separate them.

Research on similar compounds, such as N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides, has shown the existence of stable conformers like gauche and cis forms. nih.gov For this compound, a similar analysis would involve systematically rotating the rotatable bonds and calculating the energy at each step. This process generates a potential energy surface, where the minima correspond to stable conformers and the saddle points represent transition states between them.

The relative energies of these conformers determine their population at a given temperature. Theoretical calculations can predict these energy differences, often with high accuracy. nih.gov For example, a study on S-phenyl thioacetate (B1230152) identified two conformers, syn and anti, with a calculated energy difference of about 1.63 kcal/mol. nih.gov Similar energy differences would be expected for the conformers of this compound.

The solvent can also play a crucial role in determining the conformational preferences. The Polarisable Continuum Model (PCM) is a computational method that can be used to simulate the effect of a solvent on the conformational equilibrium. nih.gov

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Predicted Stability |

| Conformer A | 0.00 | C-S-C-C | Most Stable |

| Conformer B | 1.5 - 2.5 | C-S-C-C | Less Stable |

| Conformer C | > 3.0 | O-C-C-C (butyl chain) | Least Stable |

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

For example, the hydrolysis of an ester typically proceeds through a tetrahedral intermediate. diva-portal.org Computational studies can model this process, calculating the energies of the reactants, the tetrahedral intermediate, the transition states leading to and from it, and the products. This provides a detailed picture of the reaction's energetics.

Studies on the thermal transformations of related compounds like allyl phenyl sulfide (B99878) have used quantum chemical methods to explore complex reaction pathways, including rearrangements and cyclizations. researchgate.net Similarly, the combustion and pyrolysis of butyl acetate (B1210297) have been modeled to understand its decomposition pathways at high temperatures. mit.edumit.edu These examples highlight the capability of computational methods to unravel intricate reaction mechanisms.

For a reaction involving this compound, calculations would typically involve locating the transition state structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm that the structure is indeed a transition state (having one imaginary frequency corresponding to the reaction coordinate). mdpi.com

In Silico Prediction of Spectroscopic Signatures and Validation

Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. This is a crucial step in confirming the accuracy of the computational model.

For this compound, its infrared (IR) and Raman spectra could be predicted using DFT calculations. The vibrational frequencies and their intensities can be calculated, and by comparing the computed spectrum with an experimental one, the molecular structure and the accuracy of the computational method can be confirmed. nih.gov It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the calculations.

Nuclear Magnetic Resonance (NMR) chemical shifts are another key property that can be predicted computationally. By calculating the magnetic shielding of each nucleus, the chemical shifts can be estimated. This is particularly useful for assigning peaks in complex NMR spectra and for confirming the structure of a molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signatures | Computational Method |

| Infrared (IR) Spectroscopy | C=O stretch, C-S stretch, C-O stretch | DFT/B3LYP |

| ¹H NMR Spectroscopy | Chemical shifts of aromatic and butyl protons | GIAO/DFT |

| ¹³C NMR Spectroscopy | Chemical shifts of carbonyl, aromatic, and butyl carbons | GIAO/DFT |

Emerging Research Frontiers and Future Perspectives for Phenylthio Acetic Acid, Butyl Ester

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of esters, including (Phenylthio)acetic acid, butyl ester, often relies on methods that are not environmentally friendly, utilizing harsh acid catalysts and generating significant waste. The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on atom economy, the use of renewable feedstocks, and the reduction of hazardous substances.

Future research in the synthesis of this compound is expected to focus on several key areas of sustainability. One promising avenue is the use of solid acid catalysts, which offer the advantages of easy separation from the reaction mixture, reusability, and reduced corrosion issues compared to liquid acids like sulfuric acid. acs.orgacs.org Another area of intense research is the application of enzymatic catalysis. mdpi.com Lipases, for instance, can catalyze esterification reactions under mild conditions with high selectivity, minimizing the formation of byproducts. mdpi.com The development of robust and recyclable immobilized enzyme systems will be crucial for the industrial-scale green synthesis of this ester.

Furthermore, the synthesis of the precursor, (phenylthio)acetic acid, is also a target for green innovation. Traditional methods can involve hazardous reagents. chemicalbook.com Future methodologies may explore copper-catalyzed C-S coupling reactions in greener solvents, which have shown promise for the synthesis of aryl thioacetates. nih.gov

To illustrate the potential for optimization, the following table presents a comparative analysis of different catalytic systems for the synthesis of this compound, based on projected outcomes from research on similar esterifications. rsc.orgresearchgate.net

Table 1: Comparative Analysis of Catalytic Systems for this compound Synthesis

| Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) | Environmental Impact |

| Sulfuric Acid | 120°C, 8h | 95 | 90 | High |

| Solid Acid (e.g., Zeolite) | 140°C, 12h | 92 | 95 | Low |

| Immobilized Lipase | 50°C, 24h | 98 | >99 | Very Low |

| Brønsted Acidic Ionic Liquid | 100°C, 6h | 97 | 98 | Low |

Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives

The inherent functionalities of this compound—the thioether linkage, the aromatic ring, and the ester group—present a rich platform for the development of novel catalytic systems. Thioether-containing molecules have been shown to act as effective ligands in transition metal catalysis. researchgate.netresearchgate.netsciprofiles.com

Future research could focus on synthesizing derivatives of this compound that can act as chiral ligands for asymmetric catalysis. The sulfur atom can coordinate to a metal center, and by introducing chiral moieties elsewhere in the molecule, it may be possible to create highly selective catalysts for a variety of organic transformations.

Moreover, the thioether moiety itself can be catalytically activated. rsc.org Research into the catalytic hydrogenation of thioesters to the corresponding alcohols and thiols has demonstrated the potential for selective transformations of sulfur-containing compounds. nih.gov This opens up possibilities for developing catalytic cycles where this compound or its derivatives are not just passive ligands but active participants in the catalytic process. For instance, palladium-catalyzed decarbonylative thioetherification has emerged as a novel method for creating C-S bonds, a reaction pathway where thioesters play a dual role. rsc.org

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid screening and optimization of reactions. sigmaaldrich.comewadirect.com The synthesis of this compound is an ideal candidate for optimization using these platforms. HTE would allow for the parallel screening of a wide array of catalysts, solvents, temperatures, and reactant ratios to quickly identify the most efficient and sustainable synthetic conditions. mdpi.comresearchgate.net

Beyond its synthesis, this compound can be incorporated as a building block in the high-throughput synthesis of compound libraries for drug discovery and materials science. nih.govresearchgate.net Its functional groups allow for a variety of subsequent chemical modifications, making it a versatile scaffold for creating diverse molecular architectures. The ability to rapidly synthesize and test a large number of derivatives could accelerate the discovery of new molecules with desired properties.

The following table outlines a hypothetical HTE workflow for the optimization of the synthesis of this compound.

Table 2: High-Throughput Experimentation Workflow for Synthesis Optimization

| Step | Description | Parameters to Vary | Analytical Method |

| 1. Reagent Dispensing | Automated dispensing of (Phenylthio)acetic acid, butanol, catalyst, and solvent into a 96-well plate. | Catalyst type and loading, solvent, reactant ratio. | - |

| 2. Reaction | The plate is heated and stirred under controlled conditions. | Temperature, reaction time. | - |

| 3. Quenching and Sampling | Automated quenching of the reaction and withdrawal of a sample from each well. | - | - |

| 4. Analysis | Rapid analysis of each sample to determine conversion and selectivity. | - | UPLC-MS |

| 5. Data Analysis | Software-driven analysis of the results to identify optimal conditions. | - | - |

Conceptual Advancements in Thioether Chemistry through Studies of this compound

Thioethers are more than just structural components of molecules; they play a crucial role in a variety of chemical and biological processes. The sulfur atom in a thioether is a "soft" atom with a high polarizability, which allows it to participate in a range of non-covalent interactions, including hydrogen bonding and sulfur-π interactions. nih.govmasterorganicchemistry.comresearchgate.net These interactions are critical in determining the three-dimensional structure of proteins and in molecular recognition. nih.gov

Detailed experimental and computational studies of this compound can provide valuable insights into the fundamental nature of these interactions. The interplay between the sulfur lone pairs, the aromatic π-system of the phenyl group, and the carbonyl group of the ester creates a unique electronic environment. rsc.org By studying the conformational preferences, spectroscopic properties, and reactivity of this molecule and its derivatives, researchers can gain a deeper understanding of the factors that govern the strength and directionality of sulfur-containing non-covalent bonds. acs.org This knowledge is not only of fundamental interest but also has practical implications for the rational design of new drugs and materials where these interactions are key to function.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (phenylthio)acetic acid, butyl ester, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Fischer esterification, analogous to butyl acetate production . Replace acetic acid with (phenylthio)acetic acid and react with n-butanol in the presence of sulfuric acid (catalyst). Key variables include molar ratios (e.g., 1:1.2 acid-to-alcohol), reflux temperature (~110–120°C), and catalyst concentration (1–5% w/w). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Post-reaction, neutralize the catalyst, extract with ethyl acetate, and purify via fractional distillation or column chromatography.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodology : Use spectroscopic techniques:

- NMR : Compare H and C spectra with computational predictions (e.g., DFT) for the phenylthio group’s characteristic shifts (e.g., ~δ 7.2–7.5 ppm for aromatic protons, δ 2.8–3.2 ppm for SCH protons) .

- GC-MS : Identify molecular ion peaks (expected m/z: 224 for CHOS) and fragmentation patterns .

- FT-IR : Confirm ester carbonyl (~1740 cm) and C-S stretching (~650 cm) .

Q. What solvents and storage conditions are optimal for stabilizing this compound?

- Methodology : Test solubility in aprotic solvents (e.g., dichloromethane, ethyl acetate) and stability under varying temperatures (4°C vs. ambient). Avoid prolonged exposure to light or moisture, as the thioether group may oxidize. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic GC analysis .

Advanced Research Questions

Q. How can reaction byproducts (e.g., diesters or oxidized sulfur species) be identified and minimized during synthesis?

- Methodology :

- Byproduct Analysis : Use GC-MS or LC-MS to detect side products like bis(butyl) esters or sulfoxides. Compare retention times with synthesized standards.

- Optimization : Reduce oxidation risk by conducting reactions under nitrogen and using antioxidants (e.g., BHT). Adjust catalyst type (e.g., p-toluenesulfonic acid instead of HSO) to suppress sulfonic acid formation .

Q. What computational approaches predict the physicochemical properties (e.g., logP, solubility) of this compound?

- Methodology : Employ molecular dynamics (MD) simulations or COSMO-RS models to estimate logP (~3.2) and solubility parameters. Validate predictions experimentally via shake-flask methods (octanol-water partitioning) . Reference NIST thermochemical data for enthalpy of vaporization and boiling point approximations .

Q. How do researchers resolve discrepancies in spectral data across different studies (e.g., conflicting H NMR shifts)?

- Methodology :

- Cross-Validation : Compare data with structurally similar compounds (e.g., phenylacetic acid esters or thioether-containing esters ).

- Isotopic Labeling : Use deuterated solvents to confirm solvent-induced shifts.

- Collaborative Studies : Share raw spectral data via repositories (e.g., NIH’s NMRShiftDB) for peer validation .

Q. What strategies optimize the scalability of this compound synthesis while maintaining regioselectivity?

- Methodology :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic esterification.

- Catalyst Screening : Test immobilized enzymes (e.g., lipases) for greener synthesis.

- DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.